molecular formula C16H14FN3S2 B5540512 N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-N'-(4-fluorophenyl)thiourea

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-N'-(4-fluorophenyl)thiourea

Cat. No.: B5540512
M. Wt: 331.4 g/mol
InChI Key: ADTKPZZATFKLRW-UHFFFAOYSA-N
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Description

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-N'-(4-fluorophenyl)thiourea is a useful research compound. Its molecular formula is C16H14FN3S2 and its molecular weight is 331.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 331.06131797 g/mol and the complexity rating of the compound is 456. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity The compound N-(3,4-dihydro-2,2,4,4-tetramethyl-2H-1-benzothiopyran-6-yl)-N′-(4-nitrophenyl)thiourea, related to the requested chemical structure, has shown significant anticancer activity across various assays and cell lines, with a focus on its potential for treating kidney cancer. This activity is noteworthy as the heterocycle has not demonstrated significant toxicity in animal studies, suggesting that a metabolite could be the active agent. The synthesis of primary metabolites of this compound is highlighted, indicating a potential pathway for developing effective anticancer agents (Nammalwar et al., 2010).

Antioxidant Activity in Toxicity Mitigation Research on benzothiazoles and thioureas, which are chemically related to the queried compound, indicates their capacity to inactivate reactive chemical species through antioxidant activity. This property is particularly relevant in mitigating the initial phase of acetaminophen-induced hepatotoxicity. The study demonstrates the potential of benzothiazole derivatives in enhancing reduced glutathione content and decreasing malondialdehyde levels, which are crucial factors in liver protection (Cabrera-Pérez et al., 2016).

Cytotoxicity and Bioevaluation Novel benzothiazole derivatives, including N-(6-substitued-1,3-benzothiazol-2-yl)-4-phenyl-1,3-thiazol-2(3H)-imine compounds, have been synthesized and evaluated for their cytotoxicity against various cancer cell lines. These compounds show promising anti-tumor activity, particularly compound 2b, which contains a phenolic segment, suggesting a potential pathway for cancer treatment. The apoptosis assay supports the cytotoxic findings, providing a basis for the development of new therapeutics (Eshghi et al., 2019).

Bioactive Coatings for Anti-Biofilm Properties Innovative coatings based on PVP/Fe3O4 nanostructures and thiourea derivatives have shown potential in preventing microbial adherence and biofilm formation on medical surfaces. These coatings have been evaluated for their microbial adherence ability and cytotoxic effects on osteoblast cells, demonstrating a promising approach for developing anti-infective strategies in medical applications (Limban et al., 2014).

Properties

IUPAC Name

1-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(4-fluorophenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3S2/c17-10-5-7-11(8-6-10)19-16(21)20-15-13(9-18)12-3-1-2-4-14(12)22-15/h5-8H,1-4H2,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADTKPZZATFKLRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=S)NC3=CC=C(C=C3)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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